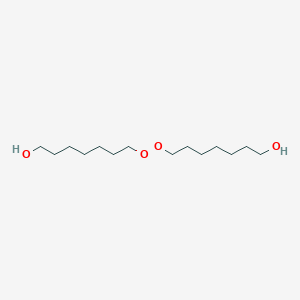
Bis(1-hydroxyheptyl)peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-hydroxyheptyl)peroxide, also known as BHHP, is a peroxide compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHHP is a colorless and odorless liquid that is soluble in organic solvents such as ethanol, ether, and acetone.
作用机制
Bis(1-hydroxyheptyl)peroxide exerts its antioxidant and anti-inflammatory effects through the generation of free radicals and activation of various signaling pathways. Bis(1-hydroxyheptyl)peroxide generates free radicals such as hydroxyl and alkoxyl radicals, which can scavenge other free radicals and prevent oxidative damage to cells and tissues. Bis(1-hydroxyheptyl)peroxide also activates the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Bis(1-hydroxyheptyl)peroxide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Bis(1-hydroxyheptyl)peroxide can inhibit the growth and proliferation of cancer cells such as breast cancer, lung cancer, and melanoma cells. Bis(1-hydroxyheptyl)peroxide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In vivo studies have shown that Bis(1-hydroxyheptyl)peroxide can reduce the severity of inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
Bis(1-hydroxyheptyl)peroxide has several advantages for lab experiments, such as its stability, solubility in organic solvents, and ease of synthesis. However, Bis(1-hydroxyheptyl)peroxide is a highly reactive compound that can generate free radicals and cause oxidative damage to cells and tissues. Therefore, caution should be taken when handling Bis(1-hydroxyheptyl)peroxide, and appropriate safety measures should be implemented.
未来方向
There are several future directions for the research on Bis(1-hydroxyheptyl)peroxide. One direction is to investigate the potential of Bis(1-hydroxyheptyl)peroxide as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore the use of Bis(1-hydroxyheptyl)peroxide as a crosslinking agent for the synthesis of novel materials with unique properties. Furthermore, the mechanism of action of Bis(1-hydroxyheptyl)peroxide needs to be further elucidated to understand its effects on various signaling pathways and cellular processes.
Conclusion
In conclusion, Bis(1-hydroxyheptyl)peroxide is a peroxide compound that has potential applications in various fields such as polymer chemistry, material science, and biomedical research. Bis(1-hydroxyheptyl)peroxide exerts its antioxidant and anti-inflammatory effects through the generation of free radicals and activation of various signaling pathways. Bis(1-hydroxyheptyl)peroxide has several advantages for lab experiments, but caution should be taken when handling it. Future research directions include investigating the potential of Bis(1-hydroxyheptyl)peroxide as a therapeutic agent and exploring its use as a crosslinking agent for novel materials.
合成方法
Bis(1-hydroxyheptyl)peroxide can be synthesized through the reaction of 1-heptanol with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Bis(1-hydroxyheptyl)peroxide and water. The purity of Bis(1-hydroxyheptyl)peroxide can be improved through distillation and recrystallization processes.
科学研究应用
Bis(1-hydroxyheptyl)peroxide has been extensively studied for its potential applications in various fields such as polymer chemistry, material science, and biomedical research. In polymer chemistry, Bis(1-hydroxyheptyl)peroxide is used as a crosslinking agent for the synthesis of polyethylene and polypropylene. Bis(1-hydroxyheptyl)peroxide is also used as a curing agent for epoxy resins in material science. In biomedical research, Bis(1-hydroxyheptyl)peroxide has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
CAS 编号 |
16128-22-6 |
|---|---|
分子式 |
C10H23AlO |
分子量 |
262.39 g/mol |
IUPAC 名称 |
7-(7-hydroxyheptylperoxy)heptan-1-ol |
InChI |
InChI=1S/C14H30O4/c15-11-7-3-1-5-9-13-17-18-14-10-6-2-4-8-12-16/h15-16H,1-14H2 |
InChI 键 |
QLZINFDMOXMCCJ-UHFFFAOYSA-N |
SMILES |
C(CCCO)CCCOOCCCCCCCO |
规范 SMILES |
C(CCCO)CCCOOCCCCCCCO |
同义词 |
bis(1-hydroxyheptyl)peroxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



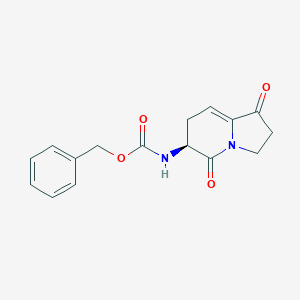
![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
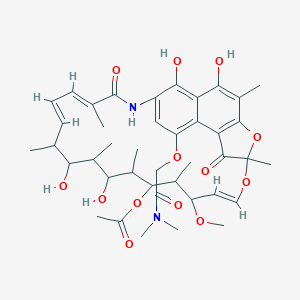
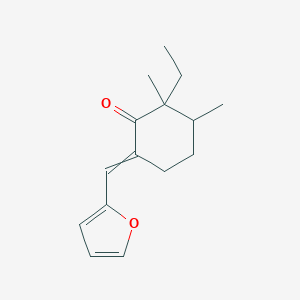
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)


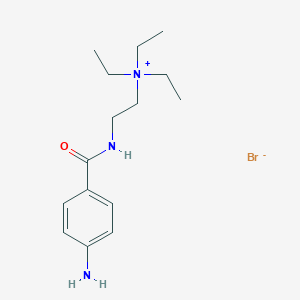


![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)